(2E)-3-[(2-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
This compound belongs to the class of α,β-unsaturated nitriles featuring a thiazole core substituted with a 4-methoxyphenyl group and a (2-fluorophenyl)amino moiety.
Properties
IUPAC Name |
(E)-3-(2-fluoroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-24-15-8-6-13(7-9-15)18-12-25-19(23-18)14(10-21)11-22-17-5-3-2-4-16(17)20/h2-9,11-12,22H,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZNACJESPNKAU-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(2-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the thiazole ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced techniques like catalytic oxidation and packed-bed reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(2-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Biological Activities
Research indicates that thiazole derivatives exhibit a range of biological activities, making them valuable in drug development:
Antimicrobial Activity
Studies have shown that thiazole-containing compounds possess significant antimicrobial properties against various bacterial strains. For instance, derivatives similar to (2E)-3-[(2-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .
Anticonvulsant Activity
Thiazole derivatives have been explored for their anticonvulsant effects. Some compounds have shown promising results in preclinical trials, indicating their potential for treating epilepsy and other seizure disorders .
Anticancer Properties
Research has highlighted the anticancer potential of thiazole derivatives. Compounds similar to this compound have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Case Studies
Several studies have documented the effectiveness of thiazole derivatives in various therapeutic contexts:
Mechanism of Action
The mechanism of action of (2E)-3-[(2-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies using molecular dynamics simulations and density functional theory have provided insights into these mechanisms .
Comparison with Similar Compounds
Substituent Analysis on the Phenylamino and Thiazole Moieties
The table below summarizes key structural differences between the target compound and its analogues:
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The target compound’s 4-methoxyphenyl (electron-donating) contrasts with analogues bearing nitro (e.g., ) or bromo () groups, which are electron-withdrawing. This impacts charge distribution and reactivity in electrophilic or nucleophilic environments. The 2-fluorophenylamino group in the target compound creates ortho steric hindrance, absent in 4-fluoro () or 4-bromo () derivatives.
Thiazole Ring Modifications :
- Substituents like isobutyl () or methyl () on the thiazole increase hydrophobicity, whereas dimethoxy () or unsubstituted phenyl () alter π-stacking efficiency.
Biological Activity
The compound (2E)-3-[(2-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article explores the biological activity of this specific compound, supported by recent research findings and data.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. A study indicated that thiazole derivatives effectively penetrate bacterial cell membranes, leading to cytoplasmic leakage and cell death .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | |
| Escherichia coli | 18 | ||
| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole | Staphylococcus aureus | 20 | |
| Escherichia coli | 22 |
Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance, a related study showed that thiazole derivatives exhibited IC50 values ranging from 10.03 to 54.58 µg/mL against cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer) .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | U-87 | 25 | |
| MDA-MB-231 | 30 | ||
| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole | U-87 | 20 | |
| MDA-MB-231 | 28 |
Antiviral Activity
Recent studies have also explored the antiviral properties of thiazole derivatives. The compound has shown effectiveness against viral strains, including influenza A. The presence of specific substituents on the thiazole ring significantly enhances its antiviral activity .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The amphiphilic nature of thiazole derivatives allows them to integrate into bacterial membranes, causing structural disruption and cell lysis .
- Inhibition of Enzymatic Activity : Thiazoles can inhibit key enzymes involved in cellular metabolism in both bacteria and cancer cells, leading to reduced growth and proliferation .
- Reactive Oxygen Species Generation : Some studies suggest that these compounds may induce oxidative stress in cells, contributing to their cytotoxic effects against cancer cells .
Case Study 1: Antibacterial Efficacy
In a study conducted on the antibacterial efficacy of various thiazole derivatives, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a strong correlation between structural modifications and increased antibacterial activity.
Case Study 2: Anticancer Screening
A series of synthesized thiazole derivatives were screened for anticancer activity using the MTT assay against U-87 glioblastoma cells. The compound demonstrated significant cytotoxicity with an IC50 value indicating its potential as a lead compound for further development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2E)-3-[(2-fluorophenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted thiazole amines and α,β-unsaturated nitriles. For example, similar thiazole derivatives (e.g., 3-Allyl-2-(4'-methoxyphenylimino)-4-cyclopropyl-5-(2'-fluorophenyl)-thiazole) have been synthesized using allyl bromide and substituted phenylimino precursors under reflux in ethanol, achieving yields of 87–95% . Key factors include solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and catalytic acid/base conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the E-isomer.
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H-NMR : Look for characteristic signals:
- Thiazole protons: δ 7.2–7.8 ppm (aromatic H).
- Prop-2-enenitrile vinyl protons: δ 6.5–7.0 ppm (doublet, J = 12–16 Hz, confirming E-configuration) .
- Methoxy group: δ ~3.8 ppm (singlet).
- FT-IR : Key peaks include:
- C≡N stretch: ~2220 cm⁻¹.
- C=N (thiazole): ~1600 cm⁻¹.
- N–H (amine): ~3300 cm⁻¹ .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities and intermolecular interactions in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) can determine the E-configuration of the prop-2-enenitrile moiety and planarity of the thiazole ring. For example, similar compounds (e.g., (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) show dihedral angles of <10° between aromatic rings, confirming conjugation. Hydrogen bonding between the fluorine atom and neighboring NH groups can also be quantified (e.g., C–H···F interactions at 2.8–3.2 Å) .
Q. What computational methods (e.g., DFT) are suitable for studying electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can model:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient thiazole rings enhance electrophilic substitution).
- Electrostatic Potential (ESP) Maps : Identify nucleophilic (methoxy groups) and electrophilic (fluorophenyl) regions .
- Non-covalent Interaction (NCI) Analysis : Visualize π-π stacking and van der Waals interactions in crystal packing .
Q. How can researchers address contradictory data in biological activity studies (e.g., antimicrobial vs. no activity)?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., broth microdilution for MIC values) and use positive controls (e.g., ciprofloxacin).
- SAR Analysis : Modify substituents systematically (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and compare activity. For instance, thiazole derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced antimicrobial activity due to increased membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
